molecular formula C8H9N3O B114986 5-Methoxy-1H-benzimidazole-2-ylamine CAS No. 6232-91-3

5-Methoxy-1H-benzimidazole-2-ylamine

Cat. No.: B114986
CAS No.: 6232-91-3
M. Wt: 163.18 g/mol
InChI Key: FXFSGALQLLEBJD-UHFFFAOYSA-N
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Description

5-Methoxy-1H-benzimidazole-2-ylamine is an organic compound with the molecular formula C8H9N3O. It belongs to the class of benzimidazoles, which are heterocyclic aromatic compounds containing a benzene ring fused to an imidazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1H-benzimidazole-2-ylamine typically involves the reaction of o-phenylenediamine with methoxy-substituted carboxylic acids or their derivatives. One common method involves the condensation of 5-methoxy-2-nitroaniline with formic acid, followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar condensation and reduction reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H-benzimidazole-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring .

Scientific Research Applications

5-Methoxy-1H-benzimidazole-2-ylamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxybenzimidazole
  • 5-Methylbenzimidazole
  • 2-Mercapto-5-methoxybenzimidazole

Uniqueness

5-Methoxy-1H-benzimidazole-2-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

6-methoxy-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFSGALQLLEBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211385
Record name 5-Methoxy-2-aminobenzimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6232-91-3
Record name 5-Methoxy-2-aminobenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006232913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-2-aminobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1H-1,3-benzodiazol-2-amine
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Record name 5-Methoxy-2-aminobenzimidazole
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